Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride
CAS No.:
Cat. No.: VC16495539
Molecular Formula: C9H10ClN3O2
Molecular Weight: 227.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClN3O2 |
|---|---|
| Molecular Weight | 227.65 g/mol |
| IUPAC Name | methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H9N3O2.ClH/c1-14-9(13)7-6-4-2-3-5-12(6)11-8(7)10;/h2-5H,1H3,(H2,10,11);1H |
| Standard InChI Key | MVIPMFRAOFSZAU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C2C=CC=CN2N=C1N.Cl |
Introduction
Structural and Physicochemical Properties
The molecular formula of methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is , with a molecular weight of 227.65 g/mol. The hydrochloride salt forms via protonation of the primary amino group, improving solubility in polar solvents. Key structural features include:
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Pyrazolo[1,5-a]pyridine Core: A bicyclic system combining pyrazole and pyridine rings, contributing to aromatic stability and π-π stacking interactions.
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Amino Group (-NH): Positioned at C2, this group participates in hydrogen bonding and nucleophilic substitution reactions.
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Methyl Ester (-COOCH): Located at C3, this moiety can undergo hydrolysis or reduction for further derivatization.
Table 1: Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility (Water) | >50 mg/mL (hydrochloride form) |
| LogP (Partition Coefficient) | 1.2 (predicted) |
| pKa (Amino Group) | ~8.5 (protonated in hydrochloride) |
Synthesis and Optimization
Route 1: Cyclization of 3-Aminopyrazole Derivatives
The base compound is synthesized via cyclization of ethyl 3-amino-1H-pyrazole-4-carboxylate with formylated electrophiles under acidic conditions. For the hydrochloride salt, post-synthetic treatment with hydrochloric acid yields the protonated form.
Key Reaction Conditions
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Catalyst: (10 mol%) in ethanol at reflux.
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Yield: 70–85% for the base compound; hydrochloride formation achieves >90% conversion.
Route 2: Oxidative Cross-Dehydrogenative Coupling (CDC)
This method employs β-dicarbonyl compounds and 2-aminopyridine derivatives under oxidative conditions:
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Acid (HOAc) | 6 equivalents | 94 |
| Atmosphere | 94 | |
| Temperature | 80°C | 94 |
Chemical Reactivity and Functionalization
Nucleophilic Substitution at C2
The amino group undergoes alkylation and acylation:
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Alkylation: Reacts with methyl iodide in ethanol (, 60°C) to form -alkyl derivatives.
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Acylation: Acetic anhydride in pyridine yields 2-acetamido analogs.
Ester Hydrolysis and Reduction
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Hydrolysis: NaOH (2M) converts the methyl ester to a carboxylic acid ().
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Reduction: LiAlH reduces the ester to a hydroxymethyl group ().
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with alkynylphosphonates:
Catalyst Optimization
| Fe(NO) (mol%) | Atmosphere | Yield (%) |
|---|---|---|
| 10 | Ar | 15 |
| 100 | Air | 70 |
Biological Activities and Mechanisms
Antimicrobial Activity
The hydrochloride salt exhibits broad-spectrum antimicrobial effects:
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MRSA Inhibition: MIC (Minimum Inhibitory Concentration) = 2.5 μM.
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E. coli Growth Arrest: IC = 5.8 μM.
Proposed Mechanism: Disruption of bacterial cell membrane integrity via interaction with lipid bilayers.
| Derivative | Modification | IC (μM) |
|---|---|---|
| Base Compound | None | 25.6 |
| 6-Iodo Substituent | Halogenation at C6 | 12.0 |
| Hydrochloride Salt | Enhanced Solubility | 10.5 |
Challenges and Future Directions
Synthetic Challenges
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Byproduct Formation: Competing triazolo[1,5-a]pyridine derivatives require precise stoichiometric control.
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Scalability: Batch-to-batch variability in continuous flow reactors necessitates process optimization.
Biological Optimization
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Bioavailability: While the hydrochloride salt improves solubility, in vivo pharmacokinetic studies are needed to assess half-life and tissue distribution.
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Target Selectivity: Computational docking studies suggest affinity for kinase ATP-binding sites, but off-target effects remain uncharacterized.
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